4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE
CAS No.: 77872-43-6
Cat. No.: VC20773971
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77872-43-6 |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol |
| Standard InChI | InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3 |
| Standard InChI Key | RXKGHZCQFXXWFQ-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O |
| Canonical SMILES | CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Structure and Composition
4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) is a tryptamine derivative structurally related to compounds like psilocin and norpsilocin. The molecular formula of 4-HO-MiPT is C₁₄H₂₁N₂O with a molecular mass corresponding to its structure. When isolated as a fumarate salt monohydrate, its systematic name is 2-(4-hydroxy-1H-indol-3-yl)ethylpropan-2-ylazanium 3-carboxyprop-2-enoate monohydrate .
The crystal structure analysis reveals that 4-HO-MiPT fumarate monohydrate contains one 4-hydroxy-N-isopropyl-N-methyltryptammonium cation and one 3-carboxyacrylate anion in its asymmetric unit . A notable characteristic of this structure is the disorder exhibited in the N-methyl-N-isopropylaminium group, which has been modeled as two components: one with an occupancy of 0.775(5) and another with an occupancy of 0.225(5) .
Structural Comparison with Related Compounds
The 4-HO-MiPT structure represents a derivative of DMT (N,N-dimethyltryptamine) with significant modifications. Compared to psilocin and psilocybin, which have been structurally characterized, 4-HO-MiPT shares the 4-hydroxy substitution pattern but differs in the amine substituents . While psilocin was reported as a free base and psilocybin as a zwitterionic molecule, the structure of 4-HO-MiPT described in literature is the hydrated fumarate salt .
Crystallographic Properties
X-ray crystallography studies have provided detailed insights into the molecular arrangement of 4-HO-MiPT fumarate. The indole ring system of the molecule maintains near planarity, which is characteristic of tryptamine derivatives. The fumarate counterion exists in a trans configuration with slight distortion from planarity .
Crystal Structure Data
The crystal structure exhibits specific patterns in the arrangement of molecules and intermolecular interactions. The N-methyl-N-isopropylaminium group shows conformational flexibility as evidenced by the observed disorder in crystal structure analysis . This structural characteristic may have implications for the compound's binding to receptors and subsequent biological activity.
Pharmacological Profile
The pharmacological properties of 4-HO-MiPT can be inferred from both specific research on this compound and studies on structurally related tryptamines. As a substituted tryptamine, 4-HO-MiPT likely exhibits activity at serotonin receptors, particularly the 5-HT2A receptor subtype, which is associated with psychedelic effects.
Related compounds like norpsilocin (4-HO-NMT) have been found to be potent agonists of the 5-HT2A receptor, with norpsilocin specifically demonstrated to be more potent than psilocin . Given the structural similarities, 4-HO-MiPT may exhibit comparable receptor binding profiles.
Effects and Dosage
Limited information from research suggests that 4-HO-MiPT has psychoactive properties with reported dosage ranges between 12-25 mg . This places it in a similar dosage range as other substituted tryptamines. The psychoactive effects likely include alterations in perception, cognition, and mood, characteristic of serotonergic psychedelics.
Comparative Analysis with Related Compounds
Comparing 4-HO-MiPT with other structurally related tryptamines provides context for understanding its properties. The table below presents a comparison of 4-HO-MiPT with selected related compounds:
This comparison highlights the importance of N-substitution patterns in determining the pharmacological properties of 4-hydroxy-substituted tryptamines.
Research Significance
The study of compounds like 4-HO-MiPT contributes significantly to our understanding of structure-activity relationships in tryptamine derivatives. The minor structural modifications in these compounds can lead to notable differences in potency, receptor selectivity, and phenomenological effects.
Research on 4-HO-MiPT and related compounds has implications for neuropsychopharmacology, particularly in understanding the molecular basis of psychedelic effects and the role of serotonin receptor subtypes in mediating these effects. This knowledge may contribute to the development of novel therapeutic agents with applications in psychiatry and neurology.
Future Research Directions
Further research on 4-HO-MiPT would benefit from:
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Comprehensive receptor binding studies to determine its affinity and efficacy at various serotonin receptor subtypes
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Metabolic studies to identify major metabolites and elimination pathways
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Controlled studies to characterize its subjective effects, cognitive impact, and potential therapeutic applications
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Comparative studies with other tryptamine derivatives to refine structure-activity relationships
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